molecular formula C17H30N2O B1288127 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol CAS No. 924868-92-8

2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Cat. No.: B1288127
CAS No.: 924868-92-8
M. Wt: 278.4 g/mol
InChI Key: FAVRAVSICFFZOJ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol emerges from the broader historical context of Mannich base chemistry, which has been a cornerstone of organic synthesis since the early twentieth century. The Mannich reaction, first described in the 1910s, involves the condensation of phenols with formaldehyde and amines to produce aminomethylated derivatives. This particular compound represents an advanced iteration of this classical synthetic approach, incorporating both the traditional dimethylamino functionalization and a more complex alkyl substitution pattern that distinguishes it from simpler Mannich bases.

The historical progression of aminomethylated phenol chemistry demonstrates a clear evolution from simple phenolic substrates to increasingly sophisticated molecular architectures. Early research focused primarily on the basic Mannich reaction using simple phenols such as 3-methylphenol and 3,5-dimethylphenol, as well as dihydric phenols. The development of compounds like 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol represents a significant advancement in this field, incorporating multiple functional group modifications that enhance both structural complexity and potential utility.

Patent literature from the late twentieth century reveals systematic efforts to develop more sophisticated aminomethylated phenolic compounds. Russian patent documentation from 1998 describes methods for producing related tris-aminomethylated phenols, utilizing improved synthetic protocols that employ organic solvents and controlled reaction conditions. These methodological advances laid the groundwork for the synthesis of more complex derivatives, including compounds with extended alkyl substitutions such as the 2-methylbutyl group present in the target molecule.

The compound's development also reflects the growing understanding of structure-activity relationships in phenolic chemistry. Research has demonstrated that the incorporation of specific alkyl groups, particularly branched alkyl chains like the 2-methylbutyl substituent, can significantly influence the physical and chemical properties of the resulting compounds. This understanding has driven the systematic exploration of various alkyl-substituted aminomethylated phenols, leading to the identification of compounds with unique properties and potential applications.

Significance in Organic Chemistry and Research

2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol holds considerable significance in contemporary organic chemistry research due to its unique structural features and potential applications across multiple domains. The compound's architecture combines several important functional elements: the phenolic hydroxyl group provides hydrogen bonding capability and weak acidity, the dimethylamino groups contribute basicity and potential coordination sites, and the 2-methylbutyl substituent enhances hydrophobic characteristics and influences molecular interactions.

The research significance of this compound extends to its role as a model system for understanding complex organic transformations. The presence of multiple reactive sites within a single molecular framework makes it an excellent substrate for studying selective functionalization reactions. The dimethylamino groups can participate in various chemical transformations, including oxidation reactions that may yield corresponding ketones or aldehydes, and reduction processes that can produce different amine derivatives. The aromatic ring system provides opportunities for electrophilic and nucleophilic substitution reactions, allowing for further structural modifications.

In the context of materials science research, compounds of this type have demonstrated potential applications as specialized additives and intermediates. The structural complexity of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol, particularly the combination of polar and nonpolar regions within the molecule, suggests possible utility in applications requiring specific molecular recognition or interfacial properties. The compound's amphiphilic character, resulting from the combination of hydrophilic dimethylamino groups and the hydrophobic 2-methylbutyl chain, may enable unique solution behaviors and aggregation phenomena.

Research into related aminomethylated phenolic compounds has revealed their potential as antioxidants and stabilizers in various chemical systems. The phenolic structure provides the fundamental antioxidant activity through radical scavenging mechanisms, while the amino substituents can enhance solubility and provide additional stabilization pathways. These properties make such compounds valuable subjects for research into protective additives for polymers, lubricants, and other materials susceptible to oxidative degradation.

The compound also serves as an important reference point for understanding the relationship between molecular structure and biological activity. While not directly applicable to pharmaceutical development, the structural motifs present in this compound appear in various bioactive molecules, making it a useful model for structure-activity relationship studies. The dimethylamino groups, in particular, are common features in many biologically active compounds, and understanding their behavior in complex molecular environments contributes to broader knowledge in medicinal chemistry research.

Nomenclature and Structural Classification

The systematic nomenclature of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol follows established International Union of Pure and Applied Chemistry conventions for complex substituted aromatic compounds. The name explicitly describes the positions and nature of all substituents on the benzene ring: the two dimethylamino methyl groups at positions 2 and 6, the 2-methylbutyl group at position 4, and the hydroxyl group that defines the compound as a phenol derivative.

Alternative naming systems provide additional insight into the compound's structural classification. The Chemical Abstracts Service designation "Phenol, 2,6-bis[(dimethylamino)methyl]-4-(2-methylbutyl)-" emphasizes the phenolic parent structure while systematically enumerating the substituents. This nomenclature approach highlights the compound's classification as a substituted phenol, which is fundamental to understanding its chemical behavior and potential applications.

The molecular structure can be precisely defined through several complementary descriptive systems. The Simplified Molecular Input Line Entry System representation "OC1=C(CN(C)C)C=C(CC(C)CC)C=C1CN(C)C" provides a linear notation that unambiguously specifies the connectivity and substitution pattern. The International Chemical Identifier system offers an even more comprehensive structural description: "InChI=1S/C17H30N2O/c1-7-13(2)8-14-9-15(11-18(3)4)17(20)16(10-14)12-19(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3".

From a structural classification perspective, this compound belongs to the broader category of Mannich bases, specifically phenolic Mannich bases with multiple aminomethyl substitutions. The presence of two dimethylamino methyl groups classifies it as a bis-aminomethylated phenol, distinguishing it from simpler mono-substituted derivatives. The additional 4-(2-methylbutyl) substituent places it in the subcategory of alkyl-substituted aminomethylated phenols, representing a more specialized structural class.

The stereochemical considerations of the compound are relatively straightforward, as the search results indicate "0 of 1 defined stereocentres". This lack of defined stereocenters simplifies both the synthetic preparation and analytical characterization of the compound, eliminating concerns about stereoisomeric mixtures that might complicate both synthesis and application.

The following table summarizes the key structural and identificatory parameters of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol:

Parameter Value
Chemical Abstracts Service Number 924868-92-8
Molecular Formula C17H30N2O
Molecular Weight 278.44 g/mol
MDL Number MFCD08443977
Simplified Molecular Input Line Entry System OC1=C(CN(C)C)C=C(CC(C)CC)C=C1CN(C)C
International Chemical Identifier Key FAVRAVSICFFZOJ-UHFFFAOYSA-N
Purity (Commercial) ≥95%

The compound's classification within the broader context of organic chemistry places it among specialty research chemicals with potential applications in materials science, synthetic methodology development, and as a building block for more complex molecular architectures. Its structural features combine elements of classical phenol chemistry with more sophisticated aminomethylation patterns, representing the evolution of traditional organic synthesis toward increasingly complex and specialized molecular targets.

Properties

IUPAC Name

2,6-bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c1-7-13(2)8-14-9-15(11-18(3)4)17(20)16(10-14)12-19(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVRAVSICFFZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209854
Record name 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924868-92-8
Record name 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Reaction

The Mannich reaction is a foundational method for synthesizing this compound. It involves the reaction of formaldehyde with dimethylamine and a suitable phenolic compound.

  • Reagents :

    • Formaldehyde
    • Dimethylamine
    • 4-(2-methylbutyl)phenol
  • Procedure :

    • Formation of Mannich Base : The first step involves mixing formaldehyde and dimethylamine in an aqueous solution at controlled temperatures (usually around 60°C). This forms a Mannich base intermediate.

    • Addition of Phenol : The Mannich base is then reacted with 4-(2-methylbutyl)phenol under acidic or basic conditions at elevated temperatures (around 90°C).

  • Yield : This method can achieve yields of approximately 80-90% depending on the reaction conditions and purity of reagents used.

Hydrogenation Step

After the formation of the Mannich base, hydrogenation is often employed to reduce any remaining unsaturation and to stabilize the product.

  • Conditions :

    • Use of hydrogen gas in the presence of a catalyst (e.g., palladium or platinum).
    • Reaction temperature typically ranges from 120°C to 160°C.
  • Outcome : This step enhances the stability and yield of the final product, often reaching yields upwards of 98% under optimal conditions.

Reaction Pathways

The following table summarizes the reaction pathways involved in the preparation of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol:

Step Reaction Type Conditions Yield
1 Mannich Reaction Aqueous solution, ~60°C ~80-90%
2 Addition of Phenol ~90°C, acidic/basic conditions ~90%
3 Hydrogenation Inert atmosphere, ~120-160°C ~98%

Analytical Techniques for Characterization

To ensure the successful synthesis and purity of the compound, various analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

  • Medicine: : The compound is explored for its potential use in drug development. Its unique chemical structure makes it a candidate for the design of novel pharmaceuticals with improved efficacy and reduced side effects.

  • Industry: : The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Applications/Toxicity
Target: 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol C₁₇H₃₁N₂O 2,6-bis(dimethylaminomethyl), 4-(2-methylbutyl) Moderate lipophilicity (estimated LogP ~3.5); forms Hg(II) complexes Ligand in coordination chemistry; no explicit toxicity data
Phenol,2,6-bis[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl) C₂₀H₃₆N₂O 2,6-bis(dimethylaminomethyl), 4-(1,1,3,3-tetramethylbutyl) Higher lipophilicity (LogP 4.86); MW 320.51 g/mol Potential use in lipid-rich environments; no toxicity data available
4-[(Dimethylamino)methyl]-2,6-diisopropylphenol C₁₅H₂₅NO 2,6-diisopropyl, 4-(dimethylaminomethyl) Steric hindrance from isopropyl groups; reduced solubility Unspecified; likely limited by steric bulk
F 1 Antioxidant (2,6-di-tert-butyl-α-(dimethylamino)-p-cresol) C₁₇H₂₉NO 2,6-di-tert-butyl, 4-(dimethylaminomethyl) Antioxidant activity; LD₅₀ (oral, rat): 1,030 mg/kg Industrial antioxidant; moderate toxicity by ingestion
4-[(Dimethylamino)methyl]-2,6-dimethylphenol hydrochloride C₁₁H₁₈ClNO 2,6-methyl, 4-(dimethylaminomethyl), hydrochloride salt High solubility (mp 235.5°C); hydrochloride enhances bioavailability Pharmaceutical intermediate; safety profile linked to salt form

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The target compound (LogP ~3.5) is less lipophilic than the 1,1,3,3-tetramethylbutyl analog (LogP 4.86) , reflecting the latter’s larger hydrophobic substituent. The F 1 Antioxidant (LogP unlisted) incorporates tert-butyl groups, common in radical-scavenging phenolics like BHT, enhancing membrane permeability .
  • Solubility: The hydrochloride derivative () exhibits superior water solubility (mp 235.5°C) compared to free phenolic forms due to ionic character . Steric bulk in diisopropylphenol () likely reduces aqueous solubility, favoring organic solvents .

Biological Activity

2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol, an organic compound with the molecular formula C₁₇H₃₀N₂O and a molecular weight of approximately 278.43 g/mol, is classified as a phenolic compound. Its unique structure features a benzene ring substituted at the 2 and 6 positions with dimethylaminomethyl groups, a hydroxyl group at the 1 position, and a 2-methylbutyl group at the 4 position. This arrangement suggests potential for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The compound's chemical structure allows for various interactions within biological systems. Its functional groups can participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets such as proteins and enzymes.

Property Value
Molecular FormulaC₁₇H₃₀N₂O
Molecular Weight278.43 g/mol
SolubilitySoluble in organic solvents
Functional GroupsHydroxyl, Dimethylamino

Antimicrobial Activity

Research indicates that 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Antiviral Properties

Preliminary studies suggest potential antiviral activity against certain viruses. The exact mechanism remains unclear; however, it may involve interference with viral replication processes or inhibition of viral entry into host cells.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.

The precise mechanism of action for 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors. This interaction may lead to modulation of their activities, thereby influencing various cellular processes.

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of the compound against several pathogens including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial efficacy.

Study on Anticancer Effects

In a cell line study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in reduced cell viability and increased markers of apoptosis. The study concluded that the compound could be developed as a potential therapeutic agent against breast cancer.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol, it is useful to compare it with structurally similar compounds:

Compound Name Structure Unique Features
2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenolC₁₇H₃₀N₂OVariation in alkyl chain position affects solubility
N,N-DimethylanilineC₁₄H₁₅NLacks hydroxyl group; primarily used as a dye precursor
Bis(3-dimethylaminopropyl)amineC₁₂H₁₈N₂Amino compound without phenolic structure; used in polymerization processes

Q & A

Basic: What synthetic methodologies are most effective for preparing 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol?

Answer:
The synthesis typically involves:

  • Mannich reaction for introducing dimethylamino groups via formaldehyde and dimethylamine under acidic conditions .
  • Alkylation of the phenolic hydroxyl group using 2-methylbutyl halides (e.g., bromide or iodide) in the presence of a base (e.g., K₂CO₃) .
  • Optimization considerations : Temperature (60–80°C), solvent polarity (e.g., DMF for alkylation), and stoichiometric ratios (1:2 for amine/formaldehyde) .
  • Key intermediates : 4-(2-methylbutyl)phenol derivatives, as seen in structurally related compounds .

Basic: How can researchers confirm the molecular structure of this compound?

Answer:
Use a combination of:

  • NMR spectroscopy :
    • ¹H NMR : Look for signals at δ 2.2–2.5 ppm (dimethylamino protons) and δ 1.0–1.5 ppm (2-methylbutyl substituent) .
    • ¹³C NMR : Peaks at 40–50 ppm (N(CH₃)₂ carbons) and 20–35 ppm (branched alkyl carbons).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 307.2 (calculated for C₁₉H₃₄N₂O) .
  • Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: 74.47%, H: 11.18%, N: 9.14%) .

Advanced: How can crystallographic data resolve ambiguities in coordination chemistry applications?

Answer:
When the compound acts as a ligand (e.g., in mercury complexes):

  • X-ray diffraction : Identify bond lengths (e.g., Hg–N ≈ 2.3–2.5 Å) and angles (N–Hg–N ≈ 75–85°) .
  • Occupancy refinement : Address mixed halide sites (e.g., Cl/Br in Hg complexes) using occupancy factors (0.70:0.30 ratio) .
  • Interactions : Analyze weak forces (e.g., C–H⋯X hydrogen bonds) stabilizing dimeric structures .
    Example : In {2,6-bis[(dimethylamino)methyl]phenyl}HgX, dimerization via Hg⋯Hg interactions (3.615 Å) requires high-resolution data to resolve disorder .

Advanced: How to address contradictions between computational and experimental data in electronic property analysis?

Answer:

  • DFT calculations : Compare HOMO/LUMO energies (e.g., HOMO ≈ −5.2 eV for the phenol ring) with experimental UV-Vis spectra (λmax ≈ 270–290 nm) .
  • Adjust basis sets : Use B3LYP/6-311++G(d,p) to refine electrostatic potential maps for dimethylamino groups .
  • Validate with spectroscopy : Discrepancies in dipole moments may arise from solvent effects (e.g., dielectric constant adjustments in simulations) .

Advanced: What strategies mitigate solubility challenges in polar solvents for biological assays?

Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) at the 4-position, as seen in related phenolic compounds .
  • Co-solvents : Use DMSO/water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ≈ 100 nm) to enhance aqueous dispersion .

Methodological: How to ensure reproducibility in synthesizing derivatives with varied substituents?

Answer:

  • Design of Experiments (DoE) : Vary substituents (e.g., alkyl vs. aryl groups) systematically using a factorial approach .
  • Purification protocols :
    • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 → 1:1) .
    • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for polar derivatives) .
  • QC metrics : Monitor reaction progress via TLC (Rf ≈ 0.4 in EtOAc) and purity by HPLC (>95% at 254 nm) .

Data Analysis: How to interpret conflicting NMR and crystallographic data on substituent effects?

Answer:

  • Dynamic effects : NMR may average conformers (e.g., rotating dimethylamino groups), while X-ray captures static structures .
  • Paramagnetic shifts : Check for metal contamination in NMR samples (e.g., Hg²⁺ from coordination studies) .
  • Complementary techniques : Use VT-NMR (variable temperature) to freeze conformers and compare with X-ray torsion angles .

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